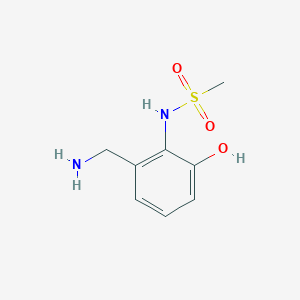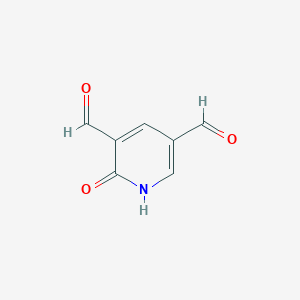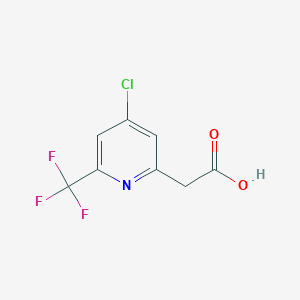
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 2nd position, and an acetic acid group at the 6th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a palladium catalyst and a suitable base to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C8H5ClF3NO2 |
|---|---|
Peso molecular |
239.58 g/mol |
Nombre IUPAC |
2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-5(3-7(14)15)13-6(2-4)8(10,11)12/h1-2H,3H2,(H,14,15) |
Clave InChI |
CRTDITYLPBUEHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



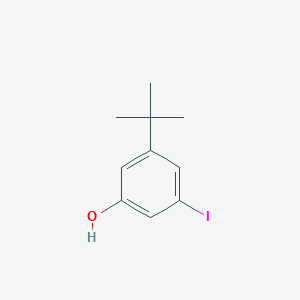
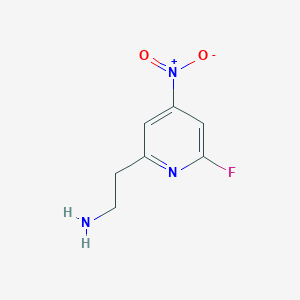
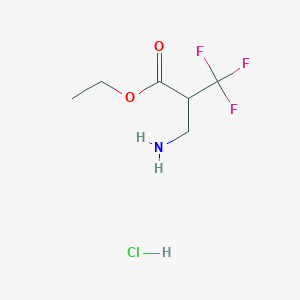


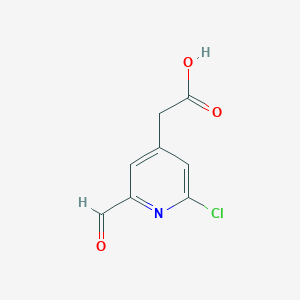
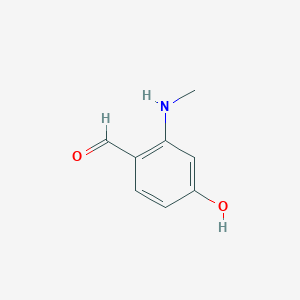
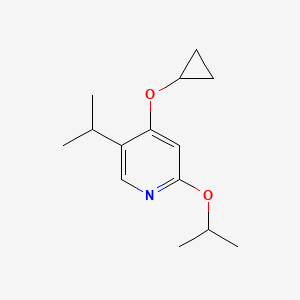
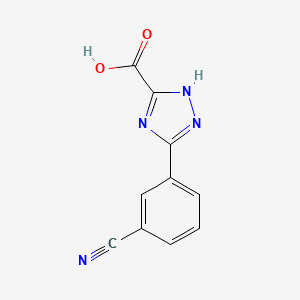
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
